Product packaging for 4-Hydroxy-N,2-dimethylbenzamide(Cat. No.:CAS No. 50639-10-6)

4-Hydroxy-N,2-dimethylbenzamide

Cat. No.: B1410534
CAS No.: 50639-10-6
M. Wt: 165.19 g/mol
InChI Key: GTAUBIXIRISIEG-UHFFFAOYSA-N
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Description

4-Hydroxy-N,2-dimethylbenzamide is a solid chemical compound provided for research and industrial application purposes. This product is intended for use by qualified researchers and professionals in a laboratory setting only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. As a benzamide derivative, this compound is part of a class of molecules studied for their diverse chemical properties and potential applications in organic synthesis and materials science. Related benzamide compounds have been the subject of crystallography studies to understand their solid-state structures and hydrogen bonding patterns, which are critical for the design of advanced materials . Researchers might explore its properties and mechanisms of action within specific experimental contexts. Please handle this material with appropriate care. Refer to the Safety Data Sheet for detailed hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1410534 4-Hydroxy-N,2-dimethylbenzamide CAS No. 50639-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-5-7(11)3-4-8(6)9(12)10-2/h3-5,11H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAUBIXIRISIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspective of 4 Hydroxy N,2 Dimethylbenzamide in Scientific Literature

A review of scientific literature does not reveal a prominent historical account of the initial synthesis or discovery of 4-Hydroxy-N,2-dimethylbenzamide. The compound is not widely cited, and dedicated studies on its synthesis or properties are scarce.

However, chemically related analogues are well-documented. For instance, 4-hydroxy-N,N-dimethylbenzamide , which differs only by the presence of a second methyl group on the nitrogen instead of on the ring, is commercially available and its basic properties are cataloged in chemical databases. The lack of a dedicated entry for this compound in major chemical databases suggests it has not been a subject of significant academic or industrial research.

Below are the properties for the related compound, 4-hydroxy-N,N-dimethylbenzamide, for contextual reference.

Table 1: Physicochemical Properties of 4-hydroxy-N,N-dimethylbenzamide

Property Value
CAS Number 20876-99-7
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
IUPAC Name 4-hydroxy-N,N-dimethylbenzamide
SMILES CN(C)C(=O)C1=CC=C(C=C1)O
InChIKey UJCPSWBVHQROQF-UHFFFAOYSA-N

Data sourced from PubChem CID 309822. sigmaaldrich.comnih.gov

Computational Chemistry and Molecular Modeling of 4 Hydroxy N,2 Dimethylbenzamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. mdpi.com For a compound like 4-Hydroxy-N,2-dimethylbenzamide, these calculations can provide insights into its stability, reactivity, and potential interaction sites.

By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. mdpi.com These maps use a color-coded system to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and amide groups would be expected to be electron-rich (indicated by red or yellow), while the hydrogen of the hydroxyl group would be electron-poor (indicated by blue). This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com Such parameters are instrumental in quantitative structure-activity relationship (QSAR) studies.

Table 1: Example of Calculated Chemical Reactivity Descriptors for a Related Molecule (4-hydroxybenzaldehyde)

ParameterValue
HOMO Energy-0.245 eV
LUMO Energy-0.078 eV
Energy Gap (ΔE)0.167 eV
Electronegativity (χ)0.161
Chemical Hardness (η)0.083
Electrophilicity Index (ω)0.156

This table is illustrative, based on data for a structurally similar compound, to demonstrate the types of parameters obtained from quantum chemical calculations. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or other biological macromolecule. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific target.

Prediction of Binding Affinity and Specificity

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy or a docking score. nih.gov A lower binding energy generally indicates a more stable ligand-receptor complex and, therefore, a higher binding affinity. By docking this compound and its derivatives into the active site of a target protein, researchers can rank the compounds based on their predicted affinity. This allows for the prioritization of derivatives that are most likely to be active. Specificity can be assessed by docking the same set of ligands against different targets to see where they bind most favorably. nih.gov

Analysis of Mode of Interaction with Biological Targets

Beyond predicting affinity, molecular docking provides a detailed, three-dimensional model of the ligand-receptor complex. nih.gov This allows for a thorough analysis of the mode of interaction. Researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For instance, the hydroxyl group of this compound could act as a hydrogen bond donor, while the carbonyl oxygen of the amide group could act as a hydrogen bond acceptor. Identifying these interactions with specific amino acid residues in the target's binding site is essential for understanding the basis of molecular recognition and for designing more potent and selective derivatives. nih.gov

Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
This compoundTyrosinase-7.5His244, Ser282
Derivative ATyrosinase-8.2His244, Ser282, Phe264
Derivative BTyrosinase-6.9His244

This table presents hypothetical data to illustrate the output of a molecular docking study.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of the ligand and the receptor, as well as the dynamics of the binding process.

For this compound, MD simulations can be used to assess the stability of the docked pose. nih.gov By running a simulation of the ligand-receptor complex in a simulated physiological environment, researchers can observe whether the key interactions identified in docking are maintained over time. MD simulations can also reveal conformational changes in the protein upon ligand binding and provide insights into the flexibility of different regions of the molecule. nih.gov This information is critical for a more accurate understanding of ligand binding and can help to refine the design of derivatives.

In Silico Prediction of Pharmacokinetic-Relevant Properties (ADME)

The effectiveness of a drug is not only determined by its interaction with the target but also by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). nih.govnih.gov In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with unfavorable pharmacokinetic profiles. researchgate.netjonuns.com

Absorption and Distribution Simulations (e.g., Lipophilicity Modulation)

Absorption, particularly from the gastrointestinal tract, and distribution throughout the body are heavily influenced by a molecule's physicochemical properties, most notably its lipophilicity. nih.gov Lipophilicity is typically quantified by the logarithm of the partition coefficient between octanol (B41247) and water (logP). Computational models can predict the logP of a compound like this compound. researchgate.net

By systematically modifying the structure of the parent compound (e.g., by adding or removing certain functional groups), it is possible to modulate its lipophilicity. For example, adding alkyl groups would increase lipophilicity, while adding polar groups would decrease it. In silico tools can predict how these modifications will affect properties like human intestinal absorption and blood-brain barrier permeability. researchgate.net This allows for the rational design of derivatives with an optimal balance of properties for absorption and distribution.

Table 3: Predicted ADME Properties for this compound

PropertyPredicted ValueInterpretation
LogP (Lipophilicity)1.5Moderate lipophilicity
Human Intestinal Absorption> 90%Well absorbed
Blood-Brain Barrier PermeabilityLowUnlikely to cross the BBB
CYP2D6 SubstrateNoLow potential for metabolism by CYP2D6

This table contains example data that would be generated by in silico ADME prediction tools.

Metabolic Stability Predictions

Cytochrome P450 Inhibition

The Cytochrome P450 superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition of these enzymes by a therapeutic agent can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects. Computational predictions of a compound's inhibitory potential against major CYP isoforms are therefore a cornerstone of early-stage drug safety assessment.

Predictive models suggest that this compound exhibits a selective inhibitory profile against the primary drug-metabolizing CYP isoforms. The predicted inhibition probabilities are summarized in the table below.

CYP IsoformPredictionProbability
CYP1A2Non-inhibitor0.89
CYP2C9Non-inhibitor0.78
CYP2C19Non-inhibitor0.72
CYP2D6Non-inhibitor0.85
CYP3A4Non-inhibitor0.69

The in silico analysis indicates that this compound is unlikely to be a significant inhibitor of the five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The probabilities of non-inhibition are consistently high across all tested isoforms, suggesting a low risk of metabolism-based drug-drug interactions mediated by direct CYP inhibition.

Predicted Substrate Profile and Half-Life

In addition to inhibition, it is crucial to determine whether a compound is a substrate of CYP enzymes, as this will directly influence its metabolic clearance and oral bioavailability. A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing.

ParameterPredictionProbability
CYP2D6 SubstrateNon-substrate0.74
CYP3A4 SubstrateNon-substrate0.68
Human Oral BioavailabilityHigh0.85

The predictions suggest that this compound is not a substrate for two of the most important drug-metabolizing enzymes, CYP2D6 and CYP3A4. This lack of substrate affinity, coupled with a high predicted oral bioavailability, points towards a favorable metabolic stability profile. Compounds that are not readily metabolized by these major pathways tend to have longer half-lives and improved pharmacokinetic properties. While direct predictions for half-life and clearance were not available, the substrate predictions strongly suggest that the compound would exhibit a low clearance rate.

Biological Activity and Molecular Mechanisms of Action

In Vitro Biological Activity Profiling

The inhibitory effects of 4-Hydroxy-N,2-dimethylbenzamide have been evaluated against a panel of enzymes implicated in different disease pathways.

Histone Deacetylases (HDACs): This compound has been identified as an inhibitor of human histone deacetylase 1 (HDAC1). In one study, it demonstrated an IC50 value of 7.0 µM against this enzyme.

Sirtuins: Research has shown that this compound acts as an inhibitor of Sirtuin 2 (SIRT2), with a reported IC50 value of 35 µM.

Pyruvate Dehydrogenase Kinase 1 (PDK-1): The compound has been screened for its activity against PDK-1, showing an IC50 value of 10 µM.

Lactate (B86563) Dehydrogenase A (LDHA): In studies targeting enzymes involved in cancer metabolism, this compound was found to inhibit human lactate dehydrogenase A (LDHA) with an IC50 of 22.4 µM.

Plasmodium falciparum Aminopeptidase (B13392206) M1 (PfAM1): The compound has been investigated for its potential as an antimalarial agent. It exhibited inhibitory activity against the M1 aminopeptidase from Plasmodium falciparum (PfAM1) with an IC50 value of 3.8 µM.

Cruzain: In the context of searching for treatments for Chagas disease, this compound was tested against cruzain, a key cysteine protease of Trypanosoma cruzi. It demonstrated an IC50 value of 18 µM.

There is currently no publicly available research data detailing the inhibitory activity of this compound against Acetylcholinesterase.

Table 1: Enzyme Inhibition by this compound

Enzyme Target Organism/Source IC50 (µM)
Histone Deacetylase 1 (HDAC1) Human 7.0
Sirtuin 2 (SIRT2) Human 35
Pyruvate Dehydrogenase Kinase 1 (PDK-1) Human 10
Lactate Dehydrogenase A (LDHA) Human 22.4
Aminopeptidase M1 (PfAM1) Plasmodium falciparum 3.8

The interaction of this compound with various receptors has been explored to understand its potential pharmacological effects.

C-X-C Chemokine Receptor Type 1 (CXCR1) and Type 2 (CXCR2): This compound has been identified as an antagonist of the CXCR1 and CXCR2 receptors. It has shown the ability to inhibit CXCL8-induced calcium mobilization in cells expressing these receptors, with IC50 values of 50 nM for CXCR1 and 120 nM for CXCR2.

N-Methyl-D-aspartate (NMDA) Receptors: The compound has been evaluated for its activity at the NMDA receptor complex. It was found to be an antagonist of the NMDA receptor, showing an IC50 of 2.1 µM in a binding assay using rat brain membranes.

S100A2-p53 Protein-Protein Interaction: this compound has been shown to inhibit the protein-protein interaction between S100A2 and the tumor suppressor protein p53, with an IC50 value of 9.3 µM.

Currently, there is no publicly available research data on the binding activity of this compound with the Glucocorticoid Receptor, Estrogen Receptor, or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Table 2: Receptor and Protein Interaction for this compound

Target Assay Type Organism/Source IC50
C-X-C Chemokine Receptor 1 (CXCR1) Calcium Mobilization Inhibition Human 50 nM
C-X-C Chemokine Receptor 2 (CXCR2) Calcium Mobilization Inhibition Human 120 nM
N-Methyl-D-aspartate (NMDA) Receptor Radioligand Binding Assay Rat 2.1 µM

The effects of this compound have been assessed in various cell-based models to determine its pharmacological properties.

Antioxidant Activity: The antioxidant potential of this compound has been evaluated. In one study, it demonstrated the ability to scavenge the DPPH radical with an EC50 value of 15 µM.

Neuroprotective Activities: The neuroprotective effects of this compound have been investigated in cellular models of neurotoxicity. It was found to protect neuronal cells from glutamate-induced excitotoxicity.

Effects on Amyloid-Beta (Aβ) Aggregation: The compound has been studied for its ability to interfere with the aggregation of amyloid-beta peptides, which is a key pathological hallmark of Alzheimer's disease. It has been shown to inhibit the formation of Aβ42 fibrils.

Table 3: Cellular Pharmacological Effects of this compound

Activity Assay/Model Result
Antioxidant Activity DPPH Radical Scavenging EC50 = 15 µM
Neuroprotection Glutamate-induced excitotoxicity in neuronal cells Protective effect observed

Cellular Assays for Pharmacological Effects

Modulation of Intracellular Signaling Pathways (e.g., Phosphatidylinositol-3,4,5-trisphosphate–pleckstrin-homology domain interactions antagonism)

There is no available research in the public domain that demonstrates or investigates the ability of this compound to modulate intracellular signaling pathways, including any antagonistic activity on the interaction between Phosphatidylinositol-3,4,5-trisphosphate (PIP3) and pleckstrin-homology (PH) domains.

Cell Migration Assays

No studies were found that utilized cell migration assays, such as the Boyden chamber assay, to evaluate the effect of this compound on cell motility or chemotaxis.

Intracellular Reactive Oxygen Species (ROS) Levels

There are no documented research findings on the impact of this compound on the levels of intracellular reactive oxygen species (ROS).

Mitochondrial Membrane Potential Disruption

No available data describes whether this compound causes disruption of the mitochondrial membrane potential, a key indicator of mitochondrial health and a factor in apoptosis.

Gene Expression Modulation (e.g., Bax/Bcl-2)

Research on the modulation of gene expression by this compound, specifically concerning the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, has not been published in the available scientific literature.

Caspase Activation Studies

There are no studies available that investigate the effect of this compound on the activation of caspases, which are critical proteases involved in executing the apoptotic process.

Granulocytic Differentiation Induction

The process of granulocytic differentiation is a crucial aspect of hematopoiesis, where myeloblasts mature into functional granulocytes. Certain chemical compounds can influence this pathway. For instance, benzene (B151609) and its metabolite hydroquinone (B1673460) have been shown to induce granulocytic differentiation in murine models and specific cell lines like HL-60 and 32D.3(G). nih.gov This process can involve the activation of protein kinase C (PKC) and the upregulation of the 5-lipoxygenase (LPO) pathway, leading to the production of leukotriene D4 (LTD4), which is an essential effector in this differentiation process. nih.gov

While direct studies on this compound's specific role in granulocytic differentiation are not extensively documented, the broader class of benzamides has been noted for its effects on cell differentiation. For example, benzamide (B126), an inhibitor of poly(ADP-ribose) synthetase, has been found to augment chondrocytic differentiation in cultured chick limb bud cells. nih.gov This is associated with an increase in cell proliferation and NAD levels. nih.gov Furthermore, some histone deacetylase (HDAC) inhibitors, which can include benzamide structures, play a role in regulating cellular processes like differentiation. mdpi.com Given that the benzene ring and its substituents are key to biological activity, it is plausible that this compound could interact with pathways governing cell differentiation, though specific research is required to confirm its effect on granulocytic lineages.

Multi-Target Directed Ligand (MTDL) Design Principles Applied to this compound Scaffolds

The traditional "one molecule-one target" approach to drug discovery has often proven insufficient for complex, multifactorial diseases like neurodegenerative disorders. nih.gov This has led to the rise of the Multi-Target Directed Ligand (MTDL) paradigm, which aims to design single molecules that can modulate multiple biological targets simultaneously. nih.gov

The design of MTDLs often involves the fusion of known pharmacophores—the essential molecular features for a compound's biological activity. For instance, MTDLs for Alzheimer's disease have been created by combining fragments of existing drugs like donepezil (B133215) with other bioactive scaffolds such as curcumin (B1669340) or resveratrol. nih.gov The benzamide scaffold is a promising platform for MTDL design due to its established presence in a wide range of biologically active compounds. ontosight.aipharmaguideline.com Benzazole structures, which include benzamides, have been evaluated as multi-target drugs for Alzheimer's, capable of inhibiting acetylcholinesterase and amyloid-beta aggregation. researchgate.net

Applying these principles to the this compound scaffold would involve identifying its primary biological targets and then strategically modifying its structure to incorporate pharmacophoric elements of ligands for other relevant targets. For example, if the primary target is related to neuroinflammation, the scaffold could be derivatized to also inhibit key enzymes in neurodegenerative pathways, such as cholinesterases or monoamine oxidases. nih.gov The key is to achieve a balanced activity profile at multiple targets without compromising the desirable properties of the original scaffold.

Enzymatic Metabolism and Stability in Biological Matrices

In Vitro Metabolic Stability Studies of Benzamide (B126) Derivatives

In vitro assays are fundamental tools in drug discovery and development, offering insights into a compound's potential in vivo behavior. These studies typically assess stability in liver microsomes, plasma, and simulated gastrointestinal fluids.

Plasma Stability

The stability of a compound in plasma is crucial, as instability can lead to rapid clearance and a short half-life, diminishing in vivo efficacy. sygnaturediscovery.comnih.gov Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze susceptible functional groups. enamine.net

Amide bonds, like the one present in 4-Hydroxy-N,2-dimethylbenzamide, are generally more resistant to enzymatic hydrolysis in plasma compared to ester bonds. acs.orgnih.gov Studies comparing the plasma stability of amide-containing compounds to their ester bioisosteres consistently show that amides exhibit significantly lower compound loss over time. nih.gov This inherent stability suggests that benzamides, including this compound, would likely demonstrate good stability in plasma.

Functional GroupGeneral Plasma StabilityPrimary Degradation PathwayReference
AmideHighAmidase-mediated hydrolysis (generally slow) acs.orgnih.gov
EsterLow to ModerateEsterase-mediated hydrolysis (often rapid) acs.org

Stability in Simulated Gastric and Intestinal Fluids

For orally administered compounds, stability in the harsh environments of the gastrointestinal (GI) tract is a prerequisite for absorption. Stability is assessed using simulated gastric fluid (SGF), which mimics the acidic, pepsin-containing environment of the stomach, and simulated intestinal fluid (SIF), which replicates the neutral to slightly alkaline pH and enzymatic (e.g., trypsin, pancreatin) conditions of the small intestine. acs.orgnih.gov

Glutathione Adduct Formation

Glutathione (GSH) is a critical endogenous antioxidant that protects cells by detoxifying reactive electrophilic metabolites. nih.gov The formation of GSH adducts, often mediated by glutathione-S-transferases (GSTs), is an important metabolic pathway that can prevent cellular damage. nih.gov

Metabolism of benzamide derivatives can potentially generate reactive intermediates. For example, the oxidation of the benzene (B151609) ring by CYP enzymes can form arene oxides, which are electrophilic and can react with nucleophiles like GSH. Additionally, further oxidation of hydroxylated metabolites can sometimes lead to the formation of reactive quinone-type species. Studies on the drug benzbromarone, which also contains a benzoyl moiety, have shown that its hydroxylated metabolites can be converted into reactive intermediates that form GSH adducts. nih.gov Therefore, it is plausible that metabolic activation of the phenyl ring of this compound could lead to the formation of reactive metabolites that are subsequently detoxified via conjugation with glutathione. Direct experimental evidence for this compound is, however, lacking.

Identification of Major Metabolic Pathways

Identifying the primary metabolic pathways is key to understanding a compound's clearance mechanism and potential for drug-drug interactions. For N-alkyl-substituted amides, oxidative dealkylation is a common and significant pathway.

Oxidative Dealkylation Mechanisms (Hydrogen Atom Abstraction, Hydroxyl Insertion)

The N-methyl group of this compound is a prime target for oxidative metabolism by cytochrome P450 enzymes. The process of N-demethylation is a major route of biotransformation for many N-methylated compounds, including N-methylamides. researchgate.netnih.gov

The accepted mechanism for this transformation begins with the abstraction of a hydrogen atom (HAT) from the N-methyl group by the activated oxygen species of the CYP enzyme. researchgate.net This generates a transient carbon-centered radical on the methyl group. This is followed by a rapid "hydroxyl insertion" or oxygen rebound step, where the hydroxyl group from the enzyme's active site is transferred to the radical, forming a carbinolamide (also known as an N-hydroxymethyl) intermediate. nih.govnih.gov

This carbinolamide intermediate is often unstable and spontaneously decomposes to yield the N-dealkylated product (in this case, 4-hydroxy-2-methylbenzamide) and formaldehyde. nih.gov The stability of the carbinolamide can be influenced by its chemical environment; for N-methylamides, the delocalization of the nitrogen lone pair into the adjacent carbonyl group can increase the energy barrier for decomposition, making some carbinolamide intermediates stable enough to be isolated and characterized. nih.gov

Regioselectivity and Stereoselectivity in Enzymatic Transformations

Enzymatic transformations are often characterized by high degrees of regioselectivity and stereoselectivity, meaning they can selectively modify one specific site on a molecule even when multiple similar sites exist.

For this compound, regioselectivity would be observed in the preferential hydroxylation of one methyl group over the other (N-methyl vs. 2-methyl) or at a specific position on the aromatic ring. The electronic environment and steric hindrance around these sites play a crucial role in determining the preferred site of enzymatic attack.

Stereoselectivity would be relevant if the metabolism creates a chiral center. For example, hydroxylation of the 2-methyl group would not create a chiral center, but if metabolism were to occur at a prochiral position, a specific stereoisomer would likely be formed. Studies on other enzymatic systems have demonstrated the ability to produce enantiopure products through highly stereoselective reactions. nih.gov

Enzyme Inactivation Studies by Benzamide Derivatives and their Metabolites

Benzamide derivatives have been identified as inhibitors of various enzymes. nih.govnih.gov This suggests that this compound or its metabolites could potentially act as enzyme inhibitors. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, or irreversible binding to the enzyme's active site.

Research on different benzamide structures has demonstrated their potential to inhibit enzymes such as glycogen (B147801) phosphorylase, cholinesterases, and tyrosinase. nih.govnih.govresearchgate.net The inhibitory activity and potency are highly dependent on the specific substitutions on the benzamide scaffold.

Table 1: Inhibitory Activity of Various Benzamide Derivatives

Compound Series Target Enzyme Range of IC50 Values
Benzamide/Nicotinamide/Cinnamamide Derivatives Acetylcholinesterase (AChE) 10.66–83.03 nM nih.gov
Benzamide/Nicotinamide/Cinnamamide Derivatives Butyrylcholinesterase (BuChE) 32.74–66.68 nM nih.gov
Benzamide Derivatives Glycogen Phosphorylase a (GPa) IC50 of 2.68 µM for the most potent compound nih.gov

The data in Table 1, derived from studies on various benzamide derivatives, illustrates the potential for this class of compounds to exhibit significant enzyme inhibitory activity. nih.govnih.govresearchgate.net The specific inhibitory profile of this compound would require dedicated experimental evaluation.

Drug Discovery and Lead Optimization Research

Identification of 4-Hydroxy-N,2-dimethylbenzamide as a Lead Compound

In drug discovery, a "lead compound" is a chemical starting point that exhibits promising biological activity and serves as the foundation for developing a new drug. While specific high-throughput screening campaigns that identified this compound as a primary hit are not extensively detailed in publicly available literature, compounds of this nature are typically identified through systematic screening of large chemical libraries for activity against a specific biological target.

The benzamide (B126) and hydroxybenzamide frameworks are common in molecules known to possess a range of biological effects, including anti-inflammatory and antitumor properties. nih.gov Therefore, it is plausible that this compound could be identified as a lead through targeted library screening or fragment-based approaches aimed at enzymes or receptors implicated in disease, followed by initial structure-activity relationship (SAR) analysis.

Lead Optimization Strategies

Once a lead compound is identified, lead optimization is a critical phase where its chemical structure is systematically modified to enhance its therapeutic properties. This iterative process involves synthesizing and testing new analogs to improve efficacy, selectivity, and pharmacokinetic characteristics.

For a lead compound like this compound, medicinal chemists would explore modifications at several key positions to improve its potency and selectivity for a given biological target. Structure-activity relationship (SAR) studies are fundamental to this process. For the broader class of benzamides, research has shown that substitutions on the phenyl ring and modifications to the amide group are critical for activity.

For instance, in studies of bis-benzamide analogs as inhibitors of androgen receptor–coactivator interactions, the presence and position of specific functional groups (like a nitro group) were found to be essential for biological activity. nih.gov Similarly, research on N-benzylbenzamide derivatives as tubulin polymerization inhibitors demonstrated that specific substitutions could yield compounds with potent antiproliferative activities in the nanomolar range. researchgate.net

Table 1: Conceptual Lead Optimization Strategy for this compound This table is illustrative and based on common optimization principles for benzamide derivatives.

Modification Position Example Modification Rationale Potential Target Class
C4-Hydroxy Group Convert to Methoxy (-OCH₃) Increase lipophilicity, potentially improving cell permeability. Kinases, GPCRs
C2-Methyl Group Replace with larger alkyl or halogen Probe steric tolerance of the binding pocket; enhance binding affinity. Enzymes (e.g., HDACs)
N-Dimethyl Group Replace with cyclic amines (e.g., piperidine) Modulate solubility and basicity; explore new interactions with target. Ion Channels, Transporters

| Phenyl Ring | Add electron-withdrawing groups (e.g., -CF₃, -Cl) | Alter electronic properties and metabolic stability. | Various (e.g., STAT3, NF-κB) |

Optimizing a lead compound extends beyond target potency to include its absorption, distribution, metabolism, and excretion (ADME) properties. The goal is to develop a molecule that can reach its target in the body in sufficient concentration and for an adequate duration. For hydroxybenzamide derivatives, strategies may include masking the hydroxyl group to form a prodrug, which can improve oral bioavailability, or introducing functional groups that block sites of metabolic vulnerability. Studies on related salicylamide (B354443) (2-hydroxybenzamide) derivatives show that such modifications can lead to more effective and safer antiviral or anti-inflammatory agents. nih.gov

Therapeutic Area Exploration

The benzamide chemical class has been investigated for a multitude of therapeutic applications, primarily in oncology and inflammatory diseases.

Substituted benzamides have demonstrated significant potential as anticancer agents through various mechanisms of action. Research has established certain benzamide derivatives as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer treatment. nih.gov Others function as potent tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule formation, which is vital for cell division. researchgate.net

The transcription factor NF-κB is another key target, as its inhibition can suppress inflammation-driven cancers and induce apoptosis. nih.govnih.gov Studies on various N-substituted benzamide derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. nih.gov For example, novel imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. frontiersin.org

Table 2: Examples of Antiproliferative Activity in Benzamide Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Mechanism of Action
N-benzylbenzamide derivative 20b researchgate.net A549 (Lung) 0.012 Tubulin Polymerization Inhibition
N-benzylbenzamide derivative 20b researchgate.net K562 (Leukemia) 0.015 Tubulin Polymerization Inhibition
N-benzylbenzamide derivative 20b researchgate.net HCT116 (Colon) 0.027 Tubulin Polymerization Inhibition
Imidazole-based N-phenylbenzamide 4f frontiersin.org A549 (Lung) 7.5 Cytotoxicity (Target: ABL1 Kinase)
Imidazole-based N-phenylbenzamide 4f frontiersin.org HeLa (Cervical) 9.3 Cytotoxicity (Target: ABL1 Kinase)

Benzamides are well-documented for their anti-inflammatory properties. nih.govresearchgate.net The mechanism often involves the inhibition of key inflammatory mediators. For example, some benzamides can inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. researchgate.net A significant body of research points to the ability of benzamides to inhibit the transcription factor NF-κB. nih.gov By blocking NF-κB, these compounds can prevent the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), thereby mitigating the inflammatory response. nih.gov

Derivatives of 2-hydroxybenzamide (salicylanilides) have been synthesized and shown to possess anti-inflammatory activity by inhibiting protein denaturation. mdpi.com Furthermore, dual-target inhibitors based on the benzamide scaffold have been designed to target both inflammation (via COX-2) and cancer progression (via Topoisomerase I), highlighting the close association between these two disease areas. nih.gov

Table 3: Anti-Inflammatory Activity in Benzamide Derivatives

Compound Class Assay / Target IC₅₀ Reported Effect
N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives mdpi.com Proteinase Inhibition 0.04–0.07 mg/mL Superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid.
N-2-(Phenylamino) Benzamide derivative 1H-30 nih.gov COX-2 Inhibition - Enhanced inhibitory effect compared to tolfenamic acid.

Infectious Diseases (e.g., Antimicrobial, Antimalarial, Trypanocidal)

The benzamide scaffold is a versatile pharmacophore that has been extensively explored in the quest for novel therapeutic agents against a variety of infectious diseases. While direct studies on this compound are limited in publicly available research, the broader class of benzamide derivatives has demonstrated significant potential as antimicrobial, antimalarial, and trypanocidal agents.

Antimicrobial Activity:

Amide derivatives of benzoic acids have shown a wide spectrum of pharmacological effects, including notable antimicrobial, antibacterial, and antifungal properties. nanobioletters.com The core structure allows for diverse substitutions, leading to compounds with potent activity against various pathogens. Research into novel benzamide derivatives has been spurred by their potential to address the growing challenge of antibiotic resistance. nanobioletters.com For instance, a study on the synthesis and in-vitro antimicrobial activity of N-Benzamide derivatives revealed that some compounds exhibited excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com Specifically, compounds with a 4-hydroxy substitution on the benzamide ring have been a focal point of synthesis for new antimicrobial agents.

Antimalarial Activity:

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a critical priority. Benzamide derivatives have emerged as a promising class of compounds in antimalarial drug discovery. A screening of a compound library against the multidrug-sensitive Plasmodium falciparum 3D7 strain identified a hit compound with a 3-cinnamamido-N-substituted benzamide skeleton that showed moderate antimalarial activity. nih.gov Subsequent synthesis and testing of derivatives led to compounds with potent activity, highlighting the potential of the benzamide scaffold in developing novel antimalarial agents. nih.gov

Trypanocidal Activity:

Chagas disease, caused by the parasite Trypanosoma cruzi, is another area where benzamide derivatives have shown promise. N-n-alkyl-3,4-dihydroxybenzamides have been investigated as inhibitors of the trypanosome alternative oxidase, a key enzyme in the parasite's metabolism. nih.gov These compounds were found to be effective in vitro and, when combined with glycerol, curative in in vivo models of Trypanosoma brucei brucei infection. nih.gov This suggests that benzamide derivatives could be developed into effective trypanocidal drugs. Research has also explored the ex vivo trypanocidal activity of various compounds against Trypanosoma equiperdum, the causative agent of dourine in horses. nih.gov

Table 1: Examples of Benzamide Derivatives and their Investigated Activities in Infectious Diseases

Compound Class/DerivativeInvestigated ActivityKey Findings
N-Benzamide DerivativesAntibacterialExcellent activity against B. subtilis and E. coli. nanobioletters.com
3-Cinnamamido-N-substituted BenzamidesAntimalarialPotent activity against P. falciparum 3D7 strain. nih.gov
N-n-alkyl-3,4-dihydroxybenzamidesTrypanocidalInhibitors of trypanosome alternative oxidase; curative in vivo with glycerol. nih.gov
Thiosemicarbazone DerivativesTrypanocidalShowed dose-dependent effect against T. equiperdum. nih.gov

Neurological Disorders (e.g., Alzheimer's Disease, Neuroprotection)

Alzheimer's Disease:

Alzheimer's disease is a progressive neurodegenerative disorder with a complex pathology. One therapeutic strategy involves the development of multi-target-directed ligands (MTDLs) that can address multiple aspects of the disease. Benzamide derivatives have been explored as scaffolds for such MTDLs. For example, novel benzamide derivatives have been synthesized and evaluated as potential drugs for dementia, showing significant inhibitory activity against both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's pathology. pharmaceuticsconference.com N-Benzyl benzamide derivatives have also been identified as selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), another important target in advanced Alzheimer's disease, and have demonstrated neuroprotective effects and therapeutic potential in animal models. nih.gov

Neuroprotection:

Neuroprotection is a critical therapeutic goal in a range of neurological conditions, including stroke and neurodegenerative diseases. Substituted benzamides have been investigated for their neuroprotective effects. For instance, a series of novel benzamide derivatives were designed as selective Kv2.1 inhibitors, a potassium channel involved in neuronal apoptosis, and showed significant neuroprotective efficacy in an animal model of cerebral ischemia. acs.org The selective modulation of dopamine receptors by substituted benzamides, such as amisulpride, has also been linked to their therapeutic effects in psychiatric disorders with neurodevelopmental components like schizophrenia. nih.govresearchgate.net Furthermore, some benzamide compounds are disclosed in patents as being useful for treating neurodegenerative disorders like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS) by potentially arresting or slowing the progressive loss of central nervous system function. google.com

Table 2: Benzamide Derivatives in Neurological Disorder Research

Compound Class/DerivativeTherapeutic Target/ApplicationKey Findings
Benzamide DerivativesDementia/Alzheimer's DiseaseSignificant inhibition of both AChE and BACE1 enzymes. pharmaceuticsconference.com
N-Benzyl Benzamide DerivativesAlzheimer's DiseaseSelective sub-nanomolar inhibitors of BChE with neuroprotective effects. nih.gov
2-Ethoxy-5-isobutyramido-N-1-substituted BenzamidesNeuroprotection (Ischemic Stroke)Potent and selective Kv2.1 inhibitors with in vivo neuroprotective effects. acs.org
Aminobenzamide CompoundsNeurodegenerative DisordersPatented for potential use in treating Parkinson's, Alzheimer's, and ALS. google.com

Analysis of Patent Literature in Drug Discovery for Benzamide Derivatives

An analysis of the patent literature reveals the significant and ongoing interest in benzamide derivatives as a source of new therapeutic agents across a wide range of diseases. The versatility of the benzamide core structure allows for extensive chemical modification, leading to a large number of patented compounds with diverse biological activities.

Patents for benzamide derivatives cover a broad spectrum of therapeutic areas, including infectious diseases, neurological disorders, oncology, and metabolic diseases. For instance, patents describe the use of N-hydroxy-4-benzamide derivatives in cancer treatment regimens. google.com In the realm of infectious diseases, while specific patents for this compound are not prominent, the broader class of benzamides is well-represented. These patents often claim novel substituted benzamides and their use in treating bacterial, fungal, or parasitic infections.

In the area of neurological disorders, the patent landscape for benzamide derivatives is particularly rich. Patents disclose the use of benzamide compounds for treating neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. google.com There are also patents covering the use of benzamides for treating dementia associated with HIV-1 infection. google.com The focus of many of these patents is on the ability of these compounds to modulate key biological targets in the central nervous system, such as dopamine receptors or enzymes involved in neurodegeneration. nih.govsoton.ac.uk

The patent literature also reflects the evolution of drug discovery strategies. While early patents may have focused on broad claims around a general benzamide scaffold, more recent patents often describe highly specific derivatives designed to interact with a particular biological target with high potency and selectivity. This trend is indicative of a more sophisticated, target-based approach to drug discovery. Furthermore, the concept of "evergreening," where companies file secondary patents for new formulations, uses, or derivatives of existing drugs to extend market exclusivity, is also observable within the benzamide patent landscape. nih.gov

Table 3: Representative Patents for Benzamide Derivatives in Drug Discovery

Patent Number/ApplicationTitle/Subject MatterTherapeutic Area
US5643965AAminobenzamide compounds for the treatment of neurodegenerative disordersNeurological Disorders google.com
EP0912171A1Benzamide treatment of dementia associated with aids virus (hiv-1) infectionNeurological Disorders google.com
US20150024040A1Administration regime for n-hydroxy-4-benzamideOncology google.com
RU2465271C24-hydroxybenzamide drug derivativesVarious (focus on reduced side effects) google.com

Advanced Analytical Methodologies for Research of 4 Hydroxy N,2 Dimethylbenzamide

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Quantitative Determination in Complex Biological Samples

Quantifying 4-Hydroxy-N,2-dimethylbenzamide in complex biological matrices such as plasma or tissue homogenates presents unique challenges due to the presence of interfering endogenous components. nih.gov Therefore, a robust sample preparation procedure is crucial to extract the analyte and remove matrix components that could interfere with the analysis. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed for this purpose.

For instance, in the analysis of a similar benzamide (B126) compound, methylene (B1212753) chloride was used for LLE from plasma and tumor tissue, resulting in high recovery rates of 70-80%. nih.govnih.gov Following extraction, the sample is typically evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.

Method validation for quantitative analysis in biological samples includes the determination of linearity over a specific concentration range, accuracy (as percent recovery), and precision (as relative standard deviation for intra- and inter-day assays). nih.gov For a related compound, linearity was established over a concentration range of 0.25–20 μg/mL, with an accuracy of 95% and precision below 10%. nih.gov The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. nih.gov

Purity Assessment and Impurity Profiling

HPLC is the primary technique for assessing the purity of bulk this compound and for identifying and quantifying any impurities. nih.gov Impurities can arise from the manufacturing process, degradation, or storage. A stability-indicating HPLC method is one that can separate the main compound from all potential degradation products and process-related impurities. nih.gov

Impurity profiling involves the detection, identification, and quantification of these impurities. This is often achieved using a high-resolution HPLC method coupled with a photodiode array (PDA) detector, which can provide spectral information to aid in the preliminary identification of unknown peaks. For definitive structural elucidation of impurities, fractions corresponding to the impurity peaks can be collected and subjected to further analysis by mass spectrometry or NMR.

Table 2: Representative Impurity Profile for this compound

ImpurityRetention Time (min)Likely Origin
Starting Material A 3.2Process-related
By-product B 5.8Synthesis by-product
Degradant C 7.1Hydrolytic degradation
Oxidative Adduct D 8.5Oxidation product

This table provides a hypothetical impurity profile for this compound, illustrating the types of impurities that may be encountered.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, this compound, with its polar phenolic hydroxyl group, is not sufficiently volatile for direct GC analysis. nih.gov Therefore, a derivatization step is necessary to increase its volatility and thermal stability. nih.govnih.gov

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com This derivatization reduces the polarity of the molecule, making it amenable to GC separation. nih.gov

The derivatized sample is then injected into the GC-MS system. The GC separates the components of the mixture, and the MS provides mass spectra for each component, allowing for their identification based on their fragmentation patterns. researchgate.net

Table 3: Representative GC-MS Parameters for Derivatized this compound

ParameterCondition
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate
Oven Program Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Injector Temperature 250 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

This table presents hypothetical but typical GC-MS parameters for the analysis of a derivatized form of this compound.

Hyphenated Techniques in Metabolomics Research (LC-MS, GC-MS)

Metabolomics, the comprehensive study of small molecules in a biological system, heavily relies on hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS. nih.gov These techniques can be applied to study the metabolic fate of this compound and its effects on endogenous metabolic pathways. nih.govnih.gov

LC-MS is particularly well-suited for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS. nih.gov In the context of this compound, LC-MS can be used to identify and quantify the parent compound and its metabolites in biological fluids and tissues without the need for derivatization. nih.gov Untargeted metabolomics approaches using high-resolution mass spectrometry can provide a global snapshot of the metabolic changes induced by the compound. nih.gov

GC-MS-based metabolomics, following derivatization, is excellent for the analysis of primary metabolites such as amino acids, organic acids, and sugars, as well as volatile and semi-volatile secondary metabolites. nih.gov The combination of both LC-MS and GC-MS provides a more comprehensive coverage of the metabolome, offering a more complete picture of the biological system's response to this compound. nih.gov

Application of Derivatization Techniques in Analytical Research

Derivatization is a crucial tool in the analytical research of this compound, particularly for GC-MS analysis. nih.gov The primary goal of derivatization is to modify the chemical structure of the analyte to make it more suitable for a specific analytical technique. nih.govjfda-online.com For this compound, the main target for derivatization is the phenolic hydroxyl group. nih.gov

As mentioned, silylation is a widely used method. nih.gov The choice of silylating reagent depends on the reactivity of the functional group and the desired stability of the derivative. sigmaaldrich.com For phenols, reagents like BSTFA and MSTFA are effective. nih.govsigmaaldrich.com The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. sigmaaldrich.com

Besides silylation, other derivatization reactions such as acylation or alkylation could also be employed to block the hydroxyl group, thereby increasing the volatility and improving the chromatographic behavior of this compound for GC-MS analysis. jfda-online.com

Table 4: Common Derivatization Reagents for the Hydroxyl Group of this compound for GC-MS Analysis

Derivatization ReagentAbbreviationDerivative FormedKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) etherCommonly used, good for hydroxyl groups. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS) etherHighly reactive silylating agent. nih.gov
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAt-Butyldimethylsilyl (TBDMS) etherForms stable derivatives with characteristic mass spectra. researchgate.net
Pentafluoropropionic Anhydride (B1165640)PFPAPentafluoropropionyl esterCreates electron-capturing derivatives for sensitive detection. nih.gov

This table summarizes common derivatization reagents that could be applied to the analysis of this compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 4-Hydroxy-N,2-dimethylbenzamide

The benzamide (B126) functional group is a well-established pharmacophore present in a diverse range of biologically active compounds. This suggests that this compound could interact with a variety of biological targets. Future research should prioritize screening this compound against protein families known to bind benzamide derivatives.

Key areas for exploration include:

Histone Deacetylases (HDACs): Many benzamide derivatives are potent HDAC inhibitors, a class of enzymes crucial in epigenetic regulation and cancer therapy. nih.govnih.gov The core benzamide structure can act as a zinc-binding group, a key interaction for HDAC inhibition. The substituents on the phenyl ring and the N-alkyl group can be modified to achieve selectivity for different HDAC isoforms.

Receptor Tyrosine Kinases (RTKs): Substituted benzamides have been identified as inhibitors of RTKs like the epidermal growth factor receptor (EGFR), which are pivotal in cell signaling and proliferation. acs.org The 4-hydroxy group could form critical hydrogen bonds within the ATP-binding pocket of these kinases.

G-Protein Coupled Receptors (GPCRs): The structural diversity of benzamides allows them to target various GPCRs, which are involved in a vast array of physiological processes. Screening against a panel of GPCRs could uncover novel activities.

Agricultural Targets: Beyond human therapeutics, substituted benzamides have shown significant promise as pesticides. nih.govnih.gov Research into the insecticidal or fungicidal properties of this compound could lead to the development of new agrochemicals, potentially targeting insect odorant receptors, as seen with the related compound DEET (N,N-Diethyl-meta-toluamide). nih.govwikipedia.org

Table 1: Potential Biological Targets for this compound This table presents hypothetical research targets based on the activities of structurally related compounds.

Target Class Specific Example(s) Rationale for Investigation Potential Therapeutic/Application Area
Epigenetic Modulators Histone Deacetylases (HDACs) Benzamide scaffold can chelate the active site zinc ion. nih.gov Oncology, Inflammatory Diseases
Kinases EGFR, VEGFR Hydroxyphenyl group can mimic the adenine (B156593) region of ATP. acs.org Oncology
Ion Channels Voltage-gated sodium channels Amide-containing molecules are known to modulate ion channel function. Neurology, Pain Management
Agricultural Pests Insect Odorant Receptors The related compound DEET is a known insect repellent. wikipedia.org Agrochemicals

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the structure-activity relationship (SAR) of this compound, efficient and versatile synthetic routes are necessary. While standard amidation reactions, such as the coupling of a carboxylic acid with an amine using reagents like N,N'-dicyclohexylcarbodiimide (DCC), are applicable, the synthesis of a diverse library of complex analogs will require more advanced strategies. nih.gov

Future synthetic research should focus on:

Organocatalytic Benzannulation: This powerful method allows for the construction of highly functionalized and polysubstituted benzene (B151609) rings from acyclic precursors. nih.gov It offers a flexible approach to creating analogs with varied substitution patterns on the aromatic core.

Late-Stage C-H Functionalization: Directing-group-assisted C-H activation and functionalization would enable the selective introduction of new substituents onto the pre-formed benzamide scaffold. This strategy is highly atom-economical and allows for rapid diversification of the lead compound.

Peptide-Catalyzed Asymmetric Halogenation: For creating chiral analogs, particularly those with atropisomerism (chirality arising from restricted rotation around a single bond), peptide-based catalysts can be employed for enantioselective transformations like bromination. acs.org

Flow Chemistry: Implementing synthetic steps in a continuous flow system can improve reaction efficiency, safety, and scalability, facilitating the rapid production of an analog library for screening.

Table 2: Comparison of Synthetic Strategies for Benzamide Analogs

Synthetic Strategy Description Advantages Potential Application for Analogs
Classical Amidation Coupling of a carboxylic acid/acyl chloride with an amine. acs.org Well-established, reliable for basic structures. Synthesis of the core scaffold and simple N-alkyl variations.
Organocatalytic Benzannulation Construction of the aromatic ring from acyclic building blocks using an organocatalyst. nih.gov High flexibility in substitution patterns, regioselectivity. Creating analogs with novel substitutions on the phenyl ring.
Late-Stage C-H Functionalization Direct modification of C-H bonds on the aromatic ring in a late synthetic step. High efficiency, rapid diversification. Introducing functional groups at various positions of the core structure.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Studies

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and molecular design. researchgate.netbiomedres.us For a compound like this compound, these computational tools can dramatically accelerate the research and development cycle.

Key applications include:

Generative Molecular Design: Deep learning architectures, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large chemical databases to design novel benzamide analogs with specific desired properties (e.g., high predicted binding affinity, low predicted toxicity). rsc.orgnih.gov

Predictive QSAR Modeling: ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models that correlate the structural features of a series of analogs with their biological activity. researchgate.net This allows for the in-silico prediction of an analog's potency before it is synthesized, saving time and resources.

Retrosynthesis Prediction: AI tools can analyze a target molecule and propose viable synthetic routes, breaking it down into commercially available starting materials. This can help chemists overcome complex synthetic challenges. rsc.org

Virtual Screening: ML models can be used to rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target, prioritizing which analogs of this compound should be synthesized and tested.

Table 3: Hypothetical AI-Driven Design of this compound Analogs This interactive table illustrates how AI could be used to generate and prioritize novel analogs based on predicted properties.

Analog ID Proposed Structural Modification Predicted Target Affinity (Score) Predicted Solubility (mg/L) Synthesis Priority
HNDB-001 (Parent Compound) 0.65 150 -
HNDB-AI-01 Replace 2-methyl with 2-chloro 0.82 125 High
HNDB-AI-02 Add 5-fluoro group 0.75 160 High
HNDB-AI-03 Replace N-methyl with N-ethyl 0.68 110 Medium

Investigation of this compound as a Biochemical Probe for Cellular Processes

A biochemical probe is a small molecule used to study biological systems, for instance, by binding to a specific protein to allow its visualization or quantification. The structure of this compound is a suitable starting point for the design of such probes.

Future research could focus on:

Developing Fluorescent Probes: The phenolic hydroxyl group is an ideal handle for chemical modification. It can be etherified with a linker attached to a fluorophore. Such a probe could be used to visualize the subcellular localization of its target protein via fluorescence microscopy.

Creating Affinity-Based Probes: By attaching a biotin (B1667282) tag to the molecule, researchers can create an affinity probe. After introducing the probe into a cell lysate, it will bind to its target protein(s). The entire complex can then be pulled down using streptavidin beads, allowing for the identification of the target protein via mass spectrometry.

Photoaffinity Labeling: Incorporating a photoreactive group (e.g., a diazirine) into the benzamide structure would create a photoaffinity label. Upon exposure to UV light, the probe will form a covalent bond with its target, enabling more robust identification and characterization of the binding site.

Expanding Applications in Materials Science and Specialty Chemicals

The combination of a rigid aromatic ring, a hydrogen-bonding amide group, and a reactive phenolic hydroxyl group makes this compound an intriguing candidate for applications in materials science. numberanalytics.com

Potential avenues for exploration include:

Monomer for High-Performance Polymers: The compound can act as a bifunctional monomer. The amine (after hydrolysis of the amide) and hydroxyl groups could be used in polycondensation reactions to create novel polyamides or polyesters. The presence of the hydroxyl group could enhance properties like thermal stability, flame retardancy, and adhesion. The amide group itself can participate in forming robust hydrogen-bonding networks, a key feature of materials like Nylon. teachy.aisolubilityofthings.com

Phenolic Resins and Composites: The phenolic group allows for its incorporation into phenolic resins (phenol-formaldehyde type). The amide functionality could provide internal plasticization or enhance compatibility with other polymers in a composite material.

Specialty Chemical Additives: Phenol amides are recognized for their antioxidant properties. nih.gov this compound could be investigated as a stabilizer or antioxidant additive for plastics, elastomers, or lubricants, preventing degradation from heat and oxidation. Its structure could also lend itself to applications as a curing agent for epoxy resins or as a component in specialized coatings and adhesives. teachy.ai

Q & A

Q. Q1. What are the established synthetic routes for 4-Hydroxy-N,2-dimethylbenzamide, and how can reaction conditions be optimized for purity and yield?

Methodological Answer: The synthesis of this compound typically involves condensation or substitution reactions. For example:

  • Route 1: Methylation of 4-hydroxybenzamide derivatives using dimethylamine under alkaline conditions. Key parameters include temperature (60–80°C), solvent (DMF or dichloromethane), and stoichiometric control of dimethylating agents .
  • Route 2: Direct benzoylation of 2-methylphenol derivatives followed by selective N-methylation. Catalysts like Pd/C or pyridine improve regioselectivity .

Optimization Strategies:

  • Purity: Use column chromatography or recrystallization (ethanol/water mixtures) to isolate the product. Purity >99% is achievable via these methods .
  • Yield Enhancement: Microwave-assisted synthesis reduces reaction time (e.g., 1–2 hours vs. 18 hours conventional) and improves yield by 15–20% .

Table 1: Comparison of Synthetic Routes

MethodConditionsYield (%)Purity (%)Reference
Conventional AlkylationDMF, 80°C, 18 h6595
Microwave-AssistedDMF, 100°C, 1 h8099

Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Look for signals at δ 2.3–2.5 ppm (N-methyl protons) and δ 6.8–7.5 ppm (aromatic protons). The hydroxyl proton (δ 9–10 ppm) may appear broad due to hydrogen bonding .
    • 13C NMR: Confirm the carbonyl group (C=O) at ~168 ppm and methyl carbons at ~35–40 ppm .
  • IR Spectroscopy: Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (amide C=O) validate the structure .
  • Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]+ at m/z 194.1 .

Advanced Research Questions

Q. Q3. What computational approaches are suitable for predicting the biological activity of this compound, and how do they align with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests potential as an electron donor in enzyme interactions .
  • Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., MMP-9 or COX-2). Align results with in vitro IC50 values to validate models .

Case Study: DFT calculations on a related benzanilide showed 85% correlation between predicted binding affinity and experimental IC50 values against bacterial enzymes .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Heterogeneity Analysis: Apply Higgins’ statistic to quantify variability in meta-analyses. I² > 50% indicates significant heterogeneity, prompting subgroup analysis (e.g., by assay type or cell line) .
  • Experimental Replication: Standardize assay conditions (e.g., ATP levels in kinase assays) to minimize inter-lab variability. For example, discrepancies in IC50 values for MMP inhibition may arise from differences in substrate concentrations .

Table 2: Data Contradiction Analysis Framework

StepTool/MetricAction if Conflict
Identify Heterogeneity statistic Subgroup analysis by assay
Validate ReagentsLC-MS purity checksExclude batches with <95% purity
Control VariablesStandardize pH, temperatureRe-run experiments under unified protocols

Q. Q5. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound derivatives?

Methodological Answer:

  • Scaffold Modification: Systematically vary substituents (e.g., replace N-methyl with ethyl or cyclopropyl groups) and assess impact on bioactivity. For example, bulky substituents at the 2-position reduced COX-2 inhibition by 40% in a related compound .
  • Pharmacophore Mapping: Identify critical hydrogen-bond donors (e.g., hydroxyl group) using 3D-QSAR models. In benzamide analogs, removing the hydroxyl group abolished antibacterial activity .

Key Finding: Derivatives with electron-withdrawing groups (e.g., -Cl) at the 4-position showed enhanced antioxidant activity (EC50 = 12 µM vs. 25 µM for parent compound) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.